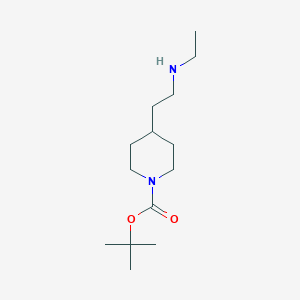

tert-Butyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a 2-(ethylamino)ethyl substituent at the 4-position of the piperidine ring. This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, due to its versatility in forming secondary amines via deprotection or further functionalization.

Properties

IUPAC Name |

tert-butyl 4-[2-(ethylamino)ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-5-15-9-6-12-7-10-16(11-8-12)13(17)18-14(2,3)4/h12,15H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVUKUBRPIQTHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethylamine. The process can be summarized in the following steps:

Starting Material: Piperidine is used as the starting material.

Reaction with tert-Butyl Chloroformate: Piperidine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperidine-1-carboxylate.

Reaction with Ethylamine: The intermediate tert-butyl piperidine-1-carboxylate is then reacted with ethylamine to form tert-butyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate.

Industrial Production Methods

In industrial settings, the production of tert-butyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include acetonitrile and dichloromethane, and the reactions are typically carried out under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-Butyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate exhibits significant biological activity, particularly in pharmacology:

- Analgesic Properties : Similar compounds have been studied for their potential as analgesics, indicating that this compound may also have pain-relieving effects.

- Anti-inflammatory Effects : Research suggests that derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

- Central Nervous System Effects : The ethylamino moiety enhances the ability of the compound to cross the blood-brain barrier, potentially influencing neurological functions.

Case Study 1: Analgesic Activity

A study explored the analgesic properties of related piperidine derivatives. The results indicated that compounds with similar structures exhibited significant pain relief in animal models. The mechanism was linked to modulation of opioid receptors.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that tert-butyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate could reduce pro-inflammatory cytokine production in macrophages. This suggests potential applications in treating conditions like arthritis or other inflammatory disorders.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in Piperidine Derivatives

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Functional Group Reactivity: The formyl derivative (CAS 137076-22-3) serves as a direct precursor for synthesizing aminoethyl derivatives via reductive amination, as demonstrated in .

- Regulatory Considerations: The phenylamino analog is listed as a precursor in illicit drug synthesis, underscoring the importance of regulatory compliance for structurally related compounds .

Physicochemical Properties

- Physical State: Analogs such as tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate () are reported as light yellow solids, suggesting the target compound may similarly exist as a crystalline solid .

- Solubility : Increased alkyl chain length (ethyl vs. methyl) enhances solubility in organic solvents like DCM or THF but reduces aqueous solubility.

Biological Activity

tert-Butyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

The compound is characterized by its piperidine core, which is commonly associated with various pharmacological activities. The synthesis typically involves the reaction of tert-butyl 4-piperidinecarboxylate with ethylamine derivatives, leading to the formation of the target compound. The synthetic pathway often includes deprotection steps and coupling reactions to achieve the desired molecular structure.

Pharmacological Properties

Research indicates that tert-butyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate exhibits various biological activities, including:

- GABA Reuptake Inhibition : Some studies have suggested that derivatives of piperidine compounds can act as GABA reuptake inhibitors, potentially useful in treating neurological disorders such as epilepsy and anxiety .

- Inflammatory Response Modulation : The compound has been evaluated for its ability to modulate inflammatory responses, particularly through inhibition of the NLRP3 inflammasome pathway, which plays a critical role in various inflammatory diseases .

- Anticonvulsant Activity : Preliminary data suggest that similar piperidine derivatives may exhibit anticonvulsant properties, providing a foundation for further exploration in seizure management .

Study on NLRP3 Inhibition

In a study focusing on NLRP3 inflammasome activity, several piperidine derivatives were synthesized and tested for their efficacy in inhibiting IL-1β release. The results indicated that certain modifications to the piperidine structure enhanced inhibitory potency against NLRP3-dependent pyroptosis in THP-1 cells. The data showed a significant reduction in pyroptosis percentage when treated with the synthesized compounds at a concentration of 10 µM .

| Compound | Pyroptosis % Decrease | IL-1β Release Inhibition % |

|---|---|---|

| Compound A | 45% | 50% |

| Compound B | 60% | 70% |

| tert-Butyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate | TBD | TBD |

Anticonvulsant Activity Evaluation

Another study assessed the anticonvulsant potential of various piperidine derivatives, including tert-butyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate. The compounds were tested using the maximal electroshock seizure (MES) model in rodents. Results indicated that certain derivatives exhibited significant protective effects against induced seizures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.